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Fosbretabulin Disodium: A Technical Guide for
Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a

Promising Vascular Disrupting Agent

Abstract
Fosbretabulin disodium, a water-soluble prodrug of combretastatin A4, is a potent vascular

disrupting agent (VDA) that has been the subject of extensive preclinical and clinical

investigation. This technical guide provides a comprehensive overview of its chemical structure,

physicochemical properties, and multifaceted mechanism of action. By targeting the tumor

vasculature, fosbretabulin induces a rapid and selective shutdown of blood flow within solid

tumors, leading to extensive tumor necrosis. This document details the key signaling pathways

affected by fosbretabulin and provides established experimental protocols for its evaluation,

intended to serve as a valuable resource for researchers and professionals in the field of drug

development.

Chemical Structure and Physicochemical Properties
Fosbretabulin is a phosphate ester derivative of the natural stilbenoid phenol, combretastatin

A4, which is originally isolated from the African bush willow tree, Combretum caffrum.[1][2][3]

The disodium salt formulation enhances its water solubility, making it suitable for intravenous
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administration.[2][3] Upon administration, it is rapidly dephosphorylated in vivo to its active

metabolite, combretastatin A4 (CA4).[2][4]

Property Value Reference

IUPAC Name

disodium;[2-methoxy-5-[(Z)-2-

(3,4,5-

trimethoxyphenyl)ethenyl]phen

yl] phosphate

[2][5]

Synonyms

Combretastatin A-4 phosphate

disodium, CA4P disodium,

CA4DP

[1][2]

CAS Number 168555-66-6 [1][2]

Molecular Formula C₁₈H₁₉Na₂O₈P [2][5]

Molecular Weight 440.29 g/mol [1][6]

Appearance White to off-white solid [7]

Solubility Water: 28 mg/mL (63.59 mM) [6]

Mechanism of Action
Fosbretabulin exerts its potent antitumor effects through a dual mechanism of action that

primarily targets the tumor's vascular network.

Microtubule Destabilization
The active metabolite, combretastatin A4, is a potent inhibitor of tubulin polymerization.[8][9] It

binds to the colchicine-binding site on β-tubulin, thereby preventing the assembly of

microtubules.[1][9] This disruption of the microtubule cytoskeleton is particularly effective in

rapidly proliferating endothelial cells of the tumor neovasculature.[8] The depolymerization of

microtubules leads to a change in endothelial cell shape, causing them to round up and detach,

ultimately leading to mitotic arrest and apoptosis.[1][2][3]

Disruption of Endothelial Cell Junctions and Signaling
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Fosbretabulin also disrupts the integrity of the tumor vasculature by affecting cell-cell junctions.

It has been shown to interfere with the function of vascular endothelial (VE)-cadherin, a key

component of adherens junctions between endothelial cells.[2][3] This leads to the disruption of

the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell migration,

survival, and the maintenance of vascular barrier integrity.[1][2][3] The combined effect of

microtubule destabilization and junctional disruption leads to increased vascular permeability,

vascular collapse, and a rapid shutdown of tumor blood flow, resulting in ischemic necrosis of

the tumor tissue.[2][3][8]
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Fig. 1: Mechanism of Action of Fosbretabulin Disodium.
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Biological Activity
The biological activity of fosbretabulin and its active metabolite, combretastatin A4, has been

characterized in various in vitro and in vivo models.

Parameter Value Assay System Reference

Tubulin

Polymerization IC₅₀
2.4 µM Cell-free assay [1][10]

β-Tubulin Binding Kd 0.4 µM Cell-free assay [1]

Endothelial Cell

Reorganization EC₅₀
0.007 µM Rat A10 cells [1]

Preclinical and Clinical Development
Fosbretabulin disodium has undergone extensive evaluation in numerous preclinical models

and has advanced into clinical trials for a variety of solid tumors.

Preclinical Studies
Preclinical studies have consistently demonstrated the potent vascular-disrupting effects of

fosbretabulin in a wide range of tumor models. These studies have shown that fosbretabulin

causes a rapid reduction in tumor blood flow, leading to extensive central necrosis.[8][11]

Clinical Trials
Fosbretabulin has been investigated in multiple clinical trials, both as a monotherapy and in

combination with other anticancer agents.[4][8] Notable trials have focused on anaplastic

thyroid cancer, non-small cell lung cancer, and platinum-resistant ovarian cancer.[1][4][11] A

Phase I trial established a maximum tolerated dose of 65 mg/m².[12] A Phase II trial in

anaplastic thyroid carcinoma showed a median survival of 4.7 months, with 34% of patients

alive at 6 months.[11]
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Phase Condition(s)
Key
Findings/Status

Reference

Phase III
Anaplastic Thyroid

Cancer

Investigated in

combination with

carboplatin.

[4]

Phase II/III
Platinum-Resistant

Ovarian Cancer
Terminated. [1]

Phase II
Non-Small Cell Lung

Cancer

Investigated in

combination with

carboplatin, paclitaxel,

and bevacizumab.

[13]

Phase II
Anaplastic Thyroid

Carcinoma

Well-tolerated; median

survival of 4.7 months.
[11]

Phase I
Advanced Solid

Tumors

Maximum tolerated

dose determined to be

65 mg/m².

[12]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of fosbretabulin disodium.

In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin

into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering)

or fluorescence.

Materials:

Purified tubulin (e.g., from bovine brain)
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General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

Guanosine-5'-triphosphate (GTP)

Glycerol

Test compound (Fosbretabulin) and vehicle control (e.g., DMSO)

Positive control (e.g., paclitaxel for stabilization, colchicine for destabilization)

96-well microplate (UV-transparent for turbidity, black for fluorescence)

Temperature-controlled microplate reader

Procedure:

Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL), GTP (1 mM),

and glycerol (10%) in General Tubulin Buffer.

Add dilutions of the test compound or controls to the wells of a pre-warmed 37°C 96-well

plate.

Initiate the reaction by adding the cold tubulin polymerization mix to each well.

Immediately place the plate in the 37°C microplate reader.

Measure the absorbance at 340 nm (for turbidity) or fluorescence (Excitation: 360 nm,

Emission: 450 nm, if using a fluorescent reporter) every 60 seconds for 60-90 minutes.

Data Analysis:

Subtract the initial reading (time 0) from all subsequent readings to correct for background.

Plot the change in absorbance/fluorescence versus time.

Determine the maximum rate of polymerization (Vmax) and the plateau.

Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀

value.
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Fig. 2: Tubulin Polymerization Assay Workflow.

Endothelial Cell Permeability Assay (Transwell Assay)
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This assay measures the integrity of an endothelial cell monolayer and its permeability to

macromolecules.

Principle: Endothelial cells are cultured on a semi-permeable membrane in a Transwell insert.

The passage of a fluorescently labeled high molecular weight dextran across the monolayer is

measured to quantify permeability.[14][15]

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

Cell culture medium and supplements (e.g., FBS, FGF-2, VEGF-A)

Transwell inserts (e.g., 24-well format) collagen-coated

FITC-Dextran (high molecular weight)

Test compound (Fosbretabulin) and vehicle control

Fluorescence plate reader

Procedure:

Seed endothelial cells onto the collagen-coated Transwell inserts and culture until a

confluent monolayer is formed.

Treat the endothelial monolayer with the test compound or controls for a specified duration.

Add FITC-Dextran to the upper chamber (on top of the cells).

Incubate for a defined period to allow the dextran to pass through the monolayer into the

lower chamber.

Collect samples from the lower chamber.

Measure the fluorescence of the solution from the lower chamber using a fluorescence plate

reader.
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Data Analysis:

Calculate the amount of FITC-Dextran that has passed through the monolayer for each

condition.

Compare the permeability of treated cells to that of the vehicle control to determine the effect

of the compound on endothelial barrier function.

In Vivo Tumor Blood Flow Measurement
Various imaging techniques can be employed to measure the effect of fosbretabulin on tumor

blood flow in preclinical models.

Principle: Dynamic imaging techniques are used to quantify blood flow and perfusion within the

tumor before and after drug administration.

Methods:

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides high-

resolution images and quantitative data on vascular permeability and blood flow.

Positron Emission Tomography (PET): Utilizes radiotracers like ¹⁵O-labeled water or early

uptake of ¹⁸F-FDG to measure blood flow.[16][17]

Laser Doppler Velocimetry: A non-invasive optical technique to measure blood flow velocity

in superficial tissues.[18]

In Vivo Red Cell Labeling and Dynamic Scintigraphy: Involves labeling red blood cells with a

radioactive tracer (e.g., ⁹⁹ᵐTc) to monitor blood pool and flow.[19]

General Procedure:

Establish tumors in an appropriate animal model (e.g., subcutaneous xenografts in mice).

Perform baseline imaging to measure tumor blood flow.

Administer fosbretabulin intravenously.
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Perform follow-up imaging at various time points post-administration (e.g., 1, 6, 24 hours) to

assess changes in blood flow.

Data Analysis:

Quantify tumor blood flow parameters (e.g., blood volume, flow rate, permeability) from the

imaging data.

Compare post-treatment values to baseline to determine the magnitude and duration of the

vascular-disrupting effect.

Conclusion
Fosbretabulin disodium is a promising vascular disrupting agent with a well-defined

mechanism of action that involves both microtubule destabilization and disruption of endothelial

cell signaling. Its ability to induce rapid and selective shutdown of tumor blood flow has been

demonstrated in a robust body of preclinical and clinical research. The experimental protocols

detailed in this guide provide a framework for the continued investigation and characterization

of fosbretabulin and other novel vascular disrupting agents. This comprehensive technical

overview serves as a valuable resource for scientists and researchers dedicated to advancing

cancer therapy through the strategic targeting of the tumor microenvironment.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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